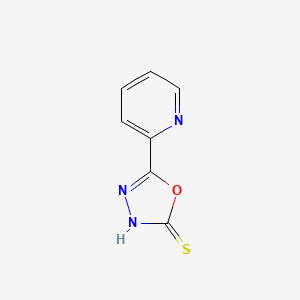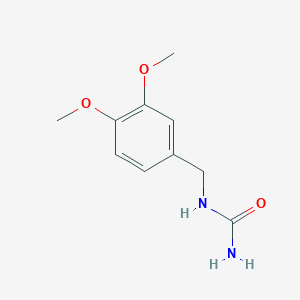
5-(Pyridin-2-yl)-1,3,4-Oxadiazol-2-thiol
Übersicht
Beschreibung
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that contains a pyridine ring fused with an oxadiazole ring and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the thiol group makes it a versatile ligand in coordination chemistry, allowing it to form complexes with various metal ions .
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties .
Biology and Medicine:
The compound has shown promise in various biological applications, including:
Antimicrobial Activity: Effective against a range of bacterial and fungal strains.
Antiviral Activity: Potential to inhibit viral replication.
Anticancer Activity: Exhibits cytotoxic effects against certain cancer cell lines.
Industry:
In the industrial sector, 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is used in the development of new materials with unique electronic and optical properties .
Wirkmechanismus
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect the electron transport chain in the mitochondria .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to the death of the organism by disrupting the normal functioning of the mitochondria .
Biochemische Analyse
Biochemical Properties
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol can bind to proteins like albumin, affecting their transport and distribution within the body .
Cellular Effects
The effects of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . In terms of gene expression, 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol has been shown to upregulate or downregulate the expression of specific genes involved in cell proliferation and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene transcription and translation processes . Additionally, 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol can modulate protein-protein interactions, affecting the formation of protein complexes and signaling networks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.
Dosage Effects in Animal Models
The effects of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration. Understanding the dosage effects is essential for determining the therapeutic window and safety margins of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol.
Metabolic Pathways
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol with metabolic enzymes can also affect the flux of metabolic pathways, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol can direct it to specific organelles, where it can exert its effects on cellular processes . For instance, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of a hydrazide with a carbon disulfide derivative. One common method is as follows :
Starting Materials: Pyridine-2-carboxylic acid hydrazide and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide in ethanol.
Procedure: The pyridine-2-carboxylic acid hydrazide is dissolved in ethanol, and carbon disulfide is added dropwise. The mixture is stirred at room temperature for several hours, followed by the addition of potassium hydroxide. The reaction mixture is then heated under reflux for a few hours.
Product Isolation: The reaction mixture is cooled, and the product is precipitated by adding water. The solid product is filtered, washed with water, and recrystallized from ethanol to obtain pure 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrazide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Disulfides.
Reduction: Hydrazides.
Substitution: Alkyl or acyl derivatives of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, resulting in different reactivity and biological activity.
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of an oxadiazole ring, leading to variations in electronic properties and biological activity.
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-thiol: Different ring structure, affecting its chemical and biological properties.
Uniqueness:
Its ability to form metal complexes and its diverse biological activities set it apart from similar compounds .
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-3-1-2-4-8-5/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNWRPICZLNODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363340 | |
| Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-47-9 | |
| Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyloxazolo[4,5-b]pyridine](/img/structure/B1301650.png)

![(E)-2-[5-(4-chlorophenyl)-2-furyl]-N-(2-thienylmethyl)-1-ethenesulfonamide](/img/structure/B1301667.png)
![3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide](/img/structure/B1301681.png)
![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)
![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)
![5-[(6-Chloropyridin-3-yl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)
